MRM Mass Shift of +6 Da Enables Baseline-Resolved Quantification Free from Isotopic Cross-Talk in Multi-Analyte CDK4/6 Panels
CDK 4/6 Inhibitor-D6 provides a precursor ion mass shift from m/z 435.2 (native ribociclib) to m/z 441.2 (d6-ribociclib), sharing an identical product ion at m/z 252.1 . This +6 Da shift exceeds the +4 Da shift of palbociclib-d4 (Δm/z 448→452) and is distinct from the +8 Da shift of abemaciclib-d8 (Δm/z 507→515), which serves an entirely different analyte . The six-deuterium incorporation is sufficient to eliminate isotopic cross-talk between the internal standard channel and the native analyte M+2/M+4 isotope envelope, a concern with only 3–4 deuterium labels . In the Kala et al. (2017) method, ribociclib and d6-ribociclib were simultaneously monitored in positive ion MRM mode using these distinct Q1→Q3 transitions, with an LLOQ of 62.5 ng/mL in mouse plasma (S/N >30) and 0.1 ng/mL in Ringer's solution (S/N >13) .
| Evidence Dimension | Precursor ion mass shift for MRM-based quantification |
|---|---|
| Target Compound Data | Ribociclib-d6: Q1→Q3 = m/z 441.2→252.1; Δm = +6 Da vs. native ribociclib (m/z 435.2→252.1); 6 deuterium atoms |
| Comparator Or Baseline | Palbociclib-d4: Δm = +4 Da (4 deuterium atoms); Abemaciclib-d8: Δm = +8 Da (8 deuterium atoms, targets abemaciclib); Non-deuterated structural analog IS: no mass shift, different extraction/ionization behavior |
| Quantified Difference | Ribociclib-d6: +6 Da nominal mass shift; Palbociclib-d4: +4 Da shift; Abemaciclib-d8: +8 Da shift (for different analyte). d6-ribociclib LLOQ: 62.5 ng/mL (plasma) and 0.1 ng/mL (Ringer's) with S/N ratio >30 and >13, respectively |
| Conditions | LC-MS/MS with positive ion electrospray, multiple reaction monitoring (MRM) mode; reversed-phase C18 chromatography with gradient elution; mouse plasma and Ringer's solution matrices |
Why This Matters
The +6 Da shift uniquely positions CDK 4/6 Inhibitor-D6 as the sole isotopically matched internal standard for ribociclib, whereas palbociclib-d4 and abemaciclib-d8 target different analytes and cannot substitute in ribociclib-specific assays; procurement of the wrong deuterated standard would render the method invalid for regulatory bioanalysis.
- [1] Kala A, Patel YT, Davis A, Stewart CF. Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer's solution and its application to a cerebral microdialysis study. J Chromatogr B Analyt Technol Biomed Life Sci. 2017;1057:110-117. doi:10.1016/j.jchromb.2017.05.002 View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
